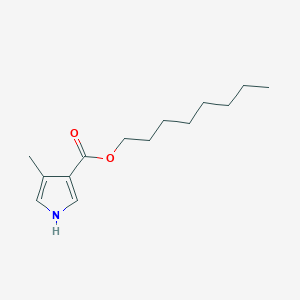

Octyl 4-methyl-1H-pyrrole-3-carboxylate

Description

Structure

3D Structure

Properties

CAS No. |

64276-61-5 |

|---|---|

Molecular Formula |

C14H23NO2 |

Molecular Weight |

237.34 g/mol |

IUPAC Name |

octyl 4-methyl-1H-pyrrole-3-carboxylate |

InChI |

InChI=1S/C14H23NO2/c1-3-4-5-6-7-8-9-17-14(16)13-11-15-10-12(13)2/h10-11,15H,3-9H2,1-2H3 |

InChI Key |

ZQZRJMWQYGSBEG-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCOC(=O)C1=CNC=C1C |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Octyl 4 Methyl 1h Pyrrole 3 Carboxylate and Analogues

Classical Strategies and Modern Adaptations for 1H-Pyrrole-3-carboxylate Synthesis

Traditional methods for pyrrole (B145914) synthesis, including the Knorr, Paal-Knorr, and Hantzsch syntheses, have been foundational in heterocyclic chemistry. orientjchem.orgnih.gov Over time, these methods have been refined to improve yields, expand substrate scope, and enhance reaction conditions.

The Knorr pyrrole synthesis is a widely utilized reaction that involves the condensation of an α-amino-ketone with a β-ketoester or a related compound with an activated methylene (B1212753) group. wikipedia.orgpharmaguideline.comsynarchive.com

Mechanistic Insights: The reaction mechanism commences with the condensation of the amine and ketone to form an imine, which then tautomerizes to an enamine. This is followed by cyclization and subsequent elimination of water to yield the pyrrole ring. wikipedia.orgechemi.com A critical aspect of the Knorr synthesis is the in-situ generation of the α-aminoketone, which is prone to self-condensation. wikipedia.org This is commonly achieved by the reduction of an α-oximino-ketone using reagents like zinc dust in acetic acid. wikipedia.org

Scope Expansion: Originally demonstrated with two equivalents of ethyl acetoacetate, the Knorr synthesis has been extended to a variety of β-ketoesters and α-aminoketones, allowing for the preparation of a wide array of substituted pyrroles. wikipedia.orgechemi.com Modern adaptations have focused on milder reaction conditions and broadening the functional group tolerance. A catalytic version of the Knorr synthesis has been developed, employing a manganese catalyst for the dehydrogenative coupling of 1,2-amino alcohols with keto esters, producing hydrogen as the only byproduct. organic-chemistry.orgfigshare.com

A plausible Knorr synthesis route to an analogue of the target compound could involve the reaction of an α-amino ketone with octyl acetoacetate. The specific α-amino ketone required would be derived from the corresponding α-halo ketone or α-oximino ketone.

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product | Reference |

| α-aminoketone | β-ketoester | Zinc, Acetic Acid | Substituted pyrrole | wikipedia.org |

| Ethyl 2-oximinoacetoacetate | Ethyl acetoacetate | Zinc dust, Acetic acid | Diethyl 3,5-dimethylpyrrole-2,4-dicarboxylate | wikipedia.org |

| 1,2-amino alcohols | Keto esters | Mn catalyst | Pyrroles | organic-chemistry.orgfigshare.com |

The Paal-Knorr synthesis is a straightforward and widely used method for preparing pyrroles from 1,4-dicarbonyl compounds and ammonia (B1221849) or primary amines. pharmaguideline.comwikipedia.orgorganic-chemistry.org

Mechanistic Insights: The reaction is typically performed under neutral or weakly acidic conditions. organic-chemistry.org The mechanism involves the formation of a hemiaminal upon the attack of the amine on a protonated carbonyl group. A subsequent attack by the amine on the second carbonyl group leads to a 2,5-dihydroxytetrahydropyrrole derivative, which then undergoes dehydration to form the aromatic pyrrole ring. wikipedia.org

Enhancements for Complex Pyrroles: The versatility of the Paal-Knorr reaction allows for the synthesis of N-substituted pyrroles by selecting the appropriate primary amine. nih.gov Numerous modifications have been developed to improve the efficiency and environmental friendliness of this synthesis. These include the use of various catalysts such as Brønsted acids (e.g., acetic acid, p-toluenesulfonic acid) and Lewis acids. rgmcet.edu.inresearchgate.net Greener alternatives involve using catalysts like saccharin (B28170) or conducting the reaction in water. nih.govrgmcet.edu.in Microwave-assisted Paal-Knorr reactions have also been shown to significantly reduce reaction times and improve yields. researchgate.net For the synthesis of Octyl 4-methyl-1H-pyrrole-3-carboxylate, a suitable 1,4-dicarbonyl precursor would be required to react with an octyl amine.

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product | Reference |

| 1,4-dicarbonyl compound | Primary amine/Ammonia | Weakly acidic | N-substituted/unsubstituted pyrrole | organic-chemistry.org |

| 2,5-dimethoxytetrahydrofuran (B146720) | Amines/Sulfonamides | Iron(III) chloride, Water | N-substituted pyrroles | organic-chemistry.org |

| 1,4-diketone | Primary amine | Saccharin | N-substituted pyrrole | rgmcet.edu.in |

The Hantzsch pyrrole synthesis involves the reaction of a β-ketoester with an α-haloketone in the presence of ammonia or a primary amine. pharmaguideline.comwikipedia.org

Mechanistic Insights: The proposed mechanism begins with the formation of an enamine from the reaction of the β-ketoester and the amine. wikipedia.orgquimicaorganica.org This enamine then acts as a nucleophile, attacking the α-haloketone. Subsequent cyclization and dehydration lead to the formation of the pyrrole ring. wikipedia.org An alternative pathway where the enamine attacks the α-carbon of the haloketone in an SN2 fashion has also been suggested. wikipedia.org

Regioselectivity and Functional Group Compatibility: The Hantzsch synthesis allows for the preparation of highly substituted pyrroles. thieme-connect.com However, conventional methods often result in modest yields and have a limited substrate scope. thieme-connect.com Modern variations have addressed these limitations. For instance, the use of Yb(OTf)3 as a Lewis acid catalyst has been shown to alter the regioselectivity of the reaction. thieme-connect.com The development of solid-phase synthesis protocols has expanded the utility of the Hantzsch reaction, allowing for the generation of pyrrole-3-carboxamides with high purity. nih.gov Continuous flow chemistry has also been successfully applied to the Hantzsch synthesis, enabling the rapid production of pyrrole libraries and the one-step synthesis of pyrrole-3-carboxylic acids. scispace.comsyrris.comnih.gov This method is particularly relevant for the synthesis of analogues of this compound.

| Reactant 1 | Reactant 2 | Reactant 3 | Conditions | Product | Reference |

| β-ketoester | α-haloketone | Ammonia/Primary amine | Base | Substituted pyrrole | wikipedia.org |

| tert-butyl acetoacetate | 2-bromoketone | Amine | Continuous flow | Pyrrole-3-carboxylic acid | scispace.comnih.gov |

| Polymer-bound enaminone | α-bromoketone | Solid-phase | Pyrrole-3-carboxamide | nih.gov |

Innovative Multicomponent Reaction Approaches

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all the reactants. researchgate.netbohrium.comorientjchem.org MCRs are advantageous due to their atom economy, operational simplicity, and ability to rapidly generate molecular diversity. bohrium.comorientjchem.org

Several one-pot multicomponent strategies have been developed for the synthesis of substituted pyrroles. bohrium.comorientjchem.org These methods often involve the condensation of aldehydes, amines, and dicarbonyl compounds. acs.org For instance, a practical one-pot synthesis of ethyl 4-substituted-1H-pyrrole-3-carboxylates has been reported, starting from aldehydes. acs.orgresearchgate.net This process involves a Horner-Wadsworth-Emmons reaction followed by a reaction with tosylmethylisocyanide (TosMIC). acs.orgresearchgate.net Such a strategy could be adapted for the synthesis of this compound by using the appropriate starting aldehyde and octyl ester derivative. Another example is a three-component reaction involving primary amines, alkyl propiolates, and diethyl oxalate (B1200264) in water to produce polysubstituted pyrroles. orientjchem.org

| Reactant 1 | Reactant 2 | Reactant 3 | Conditions | Product | Reference |

| Aldehyde | Triethylphosphonoacetate | Tosylmethylisocyanide | Sodium tert-amylate, Toluene | Ethyl 4-substituted-1H-pyrrole-3-carboxylate | acs.orgresearchgate.net |

| Primary amine | Alkyl propiolate | Diethyl oxalate | Water, 70°C | Polysubstituted pyrrole | orientjchem.org |

| Phenyl glyoxal (B1671930) monohydrate | N,N-dimethyl barbituric acid | 1,3-Dicarbonyls, Amines | Ethanol, Reflux | Penta-substituted pyrrole | orientjchem.org |

The development of novel catalytic systems has significantly advanced the synthesis of pyrroles. Transition-metal catalysis, in particular, has enabled the use of simple and readily available starting materials. bohrium.com Ruthenium-catalyzed three-component reactions of ketones, amines, and vicinal diols have been shown to be a general and highly regioselective method for preparing various pyrrole derivatives. acs.org This approach is noted for its high atom efficiency and broad functional group tolerance. acs.org

Copper-hydride catalyzed coupling of enynes and nitriles represents another innovative method for synthesizing polysubstituted N-H pyrroles under mild conditions with high regioselectivity. nih.gov Furthermore, heterogeneous catalysts, such as cobalt nanoparticles, have been employed in the cascade synthesis of pyrroles from nitroarenes, using benign reductants like dihydrogen or formic acid. nih.gov These catalytic methods offer powerful tools for the construction of complex pyrrole structures, including that of this compound and its analogues.

| Reactants | Catalyst | Key Features | Product | Reference |

| Ketones, Amines, Vicinal diols | Ruthenium complex | High regioselectivity, Atom efficient | Substituted pyrroles | acs.org |

| Enynes, Nitriles | Copper-hydride | Mild conditions, High regioselectivity | Polysubstituted N-H pyrroles | nih.gov |

| Nitroarenes, 1,4-diketones | Heterogeneous Cobalt | Cascade reaction, Benign reductants | N-aryl pyrroles | nih.gov |

Targeted Functionalization and Derivatization Techniques

Targeted functionalization is crucial for modulating the physicochemical and biological properties of the pyrrole core. Advanced synthetic strategies enable precise modifications at the pyrrole nitrogen, the carboxylate group, and the pyrrole ring itself, facilitating the creation of novel analogues and complex molecular systems.

The nitrogen atom of the pyrrole ring is a common site for functionalization. N-alkylation introduces substituents that can significantly alter the compound's solubility, steric profile, and electronic properties. While pyrrole anions are ambident, meaning they can be alkylated at either the nitrogen (N-alkylation) or a carbon atom (C-alkylation), selective N-alkylation is often desired and can be achieved under specific reaction conditions. researchgate.net The use of ionic liquids, for instance, has been shown to facilitate highly regioselective N-substitution of pyrrole with alkyl halides, yielding the desired N-alkylpyrroles in excellent yields. organic-chemistry.orgorganic-chemistry.org Phase transfer catalysis is another effective method for achieving N-alkylation of pyrroles with primary alkyl halides. researchgate.net

The introduction of an octyl chain at the pyrrole nitrogen of a 4-methyl-pyrrole-3-carboxylate scaffold is a key transformation for increasing lipophilicity. This is typically accomplished via nucleophilic substitution using an octyl halide, such as 1-bromooctane (B94149) or 1-iodooctane, in the presence of a suitable base. The choice of base and solvent is critical for directing the reaction towards N-alkylation over the competing C-alkylation.

Commonly employed bases include sodium hydride (NaH), potassium carbonate (K2CO3), and potassium hydroxide (B78521) (KOH). organic-chemistry.org Aprotic polar solvents like N,N-dimethylformamide (DMF) or acetonitrile (B52724) (MeCN) are frequently used to dissolve the pyrrole salt and facilitate the substitution reaction. For example, deprotonation of the pyrrole N-H with NaH in DMF, followed by the addition of 1-bromooctane, leads to the formation of the N-octyl derivative. A sustainable synthesis of N-octyl pyrrole derivatives has also been reported from the reaction of biosourced 3-hydroxy-2-pyrones with n-octylamine. acs.org

Table 1: Representative Conditions for N-Octylation of Pyrrole Esters

| Entry | Alkylating Agent | Base | Solvent | Temperature (°C) | Yield (%) |

| 1 | 1-Bromooctane | NaH | DMF | 25-50 | >90 |

| 2 | 1-Iodooctane | K2CO3 | Acetonitrile | 80 | 85-95 |

| 3 | 1-Bromooctane | KOH / TBAB* | Dichloromethane/H2O | 40 | ~80 |

| 4 | n-Octylamine** | - | Neat or Hydroalcoholic | Mild | 83 |

*TBAB: Tetrabutylammonium bromide (Phase Transfer Catalyst) **Starting from a pyrone precursor acs.org

The ester group at the C-3 position of the pyrrole ring is another prime site for modification. Standard protocols such as Fischer esterification can be employed to synthesize this compound directly from 4-methyl-1H-pyrrole-3-carboxylic acid. This acid-catalyzed reaction involves refluxing the carboxylic acid with an excess of octanol (B41247) in the presence of a strong acid catalyst like sulfuric acid (H2SO4) or tosic acid (TsOH). masterorganicchemistry.com The reaction is an equilibrium process, and driving it towards the product often requires the removal of water. masterorganicchemistry.com

Alternatively, transesterification offers a milder route to the desired octyl ester, starting from a more common alkyl ester like methyl or ethyl 4-methyl-1H-pyrrole-3-carboxylate. This process can be catalyzed by acids, bases, or enzymes. Enzymatic transesterification, using lipases such as Novozym 435, is a particularly attractive green chemistry approach, often proceeding under mild conditions with high selectivity and yield. nih.gov The reaction involves incubating the starting ester with octanol in the presence of the lipase, often in an organic solvent to facilitate the reaction. nih.gov

Table 2: Comparison of Esterification and Transesterification Methods

| Method | Starting Material | Reagents | Catalyst | Key Features |

| Fischer Esterification | 4-methyl-1H-pyrrole-3-carboxylic acid | 1-Octanol | H2SO4 or TsOH | Equilibrium-driven; often requires high temperatures and water removal. masterorganicchemistry.com |

| Base-Catalyzed Transesterification | Methyl 4-methyl-1H-pyrrole-3-carboxylate | 1-Octanol | NaOCH3 or K2CO3 | Fast and efficient but can be sensitive to moisture and free acids. |

| Enzymatic Transesterification | Methyl 4-methyl-1H-pyrrole-3-carboxylate | 1-Octanol | Novozym 435 | High selectivity, mild conditions, environmentally friendly. nih.gov |

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," is a powerful method for covalently linking a pyrrole moiety to other molecular fragments. nih.govwikipedia.org This reaction forms a stable 1,2,3-triazole ring by joining a terminal alkyne and an azide (B81097) in the presence of a copper(I) catalyst. wikipedia.org The reaction is highly efficient, regioselective (yielding only the 1,4-disubstituted triazole), and tolerant of a wide range of functional groups, making it ideal for creating complex pyrrole conjugates. nih.govorganic-chemistry.org

To utilize this reaction, the pyrrole scaffold must first be functionalized with either an azide or a terminal alkyne group. For instance, an alkyne-containing side chain can be introduced at the pyrrole nitrogen via N-alkylation with a reagent like propargyl bromide. The resulting alkyne-functionalized pyrrole can then be "clicked" with a variety of azide-containing molecules.

A specific application of CuAAC involves the reaction of an alkyne-functionalized pyrrole with octyl azide to append an octyl-triazole unit to the molecule. Octyl azide is readily prepared from 1-bromooctane and sodium azide. The subsequent click reaction with a pyrrole-alkyne, such as octyl 4-methyl-1-(prop-2-yn-1-yl)-1H-pyrrole-3-carboxylate, proceeds smoothly under standard CuAAC conditions. These typically involve a Cu(I) source, which can be generated in situ from copper(II) sulfate (B86663) and a reducing agent like sodium ascorbate, in a variety of solvents, including aqueous mixtures. wikipedia.org This strategy allows for the modular construction of pyrrole derivatives bearing a lipophilic octyl chain connected through a stable and chemically robust triazole linker. nih.gov

Table 3: Example of CuAAC for Pyrrole Conjugation

| Pyrrole Substrate | Azide Partner | Catalyst System | Solvent | Product |

| Octyl 4-methyl-1-(prop-2-yn-1-yl)-1H-pyrrole-3-carboxylate | Octyl azide | CuSO4·5H2O / Sodium Ascorbate | t-BuOH / H2O | Octyl 1-(1-octyl-1H-1,2,3-triazol-4-yl)methyl-4-methyl-1H-pyrrole-3-carboxylate |

| Ethyl 4-methyl-1-(prop-2-yn-1-yl)-1H-pyrrole-3-carboxylate | Benzyl azide | CuI / DIPEA* | THF | Ethyl 1-(1-benzyl-1H-1,2,3-triazol-4-yl)methyl-4-methyl-1H-pyrrole-3-carboxylate |

*DIPEA: N,N-Diisopropylethylamine

Building upon the pyrrole core to create fused heterocyclic systems opens access to a wider range of structurally complex and potentially bioactive molecules. Cyclocondensation and annulation reactions are powerful strategies for achieving this. These methods involve forming new rings onto the existing pyrrole scaffold. rsc.orgresearchgate.net

One advanced strategy involves the intramolecular transannulation of alkynyl triazoles, which can be catalyzed by rhodium complexes. This method allows for the efficient construction of 5,5-fused pyrrole systems from appropriately substituted precursors. nih.gov Although this example starts from a triazole, similar logic can be applied where a pyrrole derivative is functionalized with reactive groups that can undergo an intramolecular cyclization to form an adjacent ring. For instance, functional groups introduced at the C-4 methyl position and the C-5 position of the pyrrole ring could be designed to participate in a cyclocondensation reaction, leading to pyrrolo-fused systems such as pyrrolopyrroles or other heteroarylprolines. nih.govresearchgate.net

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Pyrrole Conjugates

Sustainable and Green Chemistry Methodologies in Pyrrole Synthesis

The synthesis of pyrrole derivatives, fundamental scaffolds in pharmaceuticals and materials science, has traditionally relied on classic named reactions such as the Paal-Knorr, Hantzsch, and Knorr syntheses. lucp.netsemanticscholar.org While effective, these methods often involve harsh reaction conditions, hazardous solvents, and complex purification procedures. In response to the growing need for environmental stewardship, modern organic synthesis has shifted towards green chemistry principles. lucp.nettandfonline.com This has led to the development of sustainable methodologies for pyrrole synthesis that prioritize high efficiency, minimal waste, and the use of eco-friendly reagents and conditions. semanticscholar.org These advanced approaches include microwave-assisted synthesis, the use of ionic liquids, reactions under catalyst-free and solvent-free conditions, and biocatalytic transformations, which collectively contribute to a more sustainable production of functionalized pyrroles.

Microwave-Assisted Organic Synthesis (MAOS) of Pyrrole Derivatives

Microwave-Assisted Organic Synthesis (MAOS) has emerged as a powerful technology in green chemistry, offering significant advantages over conventional heating methods. researchgate.net By utilizing microwave irradiation, chemical reactions can be accelerated dramatically, leading to substantially reduced reaction times, often from hours to minutes. pensoft.netresearchgate.net This rapid and efficient heating can also lead to higher product yields, improved purity, and a significant reduction in energy consumption. researchgate.netpensoft.net

The application of MAOS has been successfully demonstrated in various classical pyrrole syntheses. For instance, the Paal-Knorr condensation, a cornerstone of pyrrole synthesis, has been adapted to microwave conditions. Minetto et al. reported the synthesis of various pyrroles from β-ketoesters with yields ranging from 65% to 89% in just 2 to 10 minutes at temperatures between 120–150 °C. pensoft.net Similarly, N-substituted pyrroles have been efficiently synthesized from 2,5-hexanedione (B30556) and primary amines under microwave irradiation. pensoft.net

MAOS is particularly effective for multicomponent reactions, providing a rapid and efficient route to complex pyrrole structures in a single step. rsc.org A notable example is the solvent- and catalyst-free, three-component synthesis of N-substituted 2-methyl-1H-pyrrole-3-carboxylate derivatives, which proceeds efficiently under microwave heating. rsc.org The Clauson-Kaas reaction has also been adapted for MAOS, utilizing an acidic ionic liquid as a catalyst, which eliminates the need for a separate solvent and results in high yields and short reaction times. pensoft.net

Table 1: Comparison of Conventional and Microwave-Assisted Synthesis for Pyrrole Derivatives

| Reaction Type | Substrates | Conditions (Conventional) | Yield (Conventional) | Conditions (MAOS) | Yield (MAOS) | Reference |

|---|---|---|---|---|---|---|

| Paal-Knorr | β-ketoesters, Amines | Toluene, reflux, 12 h | - | Acetic acid, 120–150 °C, 2–10 min | 65-89% | pensoft.net |

| Clauson-Kaas | 2,5-Dimethoxytetrahydrofuran, Amines | Acid catalyst, conventional heating | - | Acidic ionic liquid, short time | High | pensoft.net |

| Sila-Stetter/Paal-Knorr | Acylsilanes, Unsaturated ketones, Aniline | Classical conditions | - | 160 °C, 15 min (x2) | Good | pensoft.net |

Ionic Liquid-Mediated Synthetic Pathways

Ionic liquids (ILs) are salts with melting points below 100 °C, often referred to as "green solvents" due to their unique properties, including negligible vapor pressure, high thermal and chemical stability, non-flammability, and potential for recyclability. researchgate.netresearcher.life In pyrrole synthesis, ILs can function as both the solvent and the catalyst, replacing volatile and hazardous organic solvents and promoting cleaner reaction profiles. researchgate.net

The utility of ILs has been demonstrated in key pyrrole synthetic routes. For example, the ionic liquid 1-butyl-3-methyl-imidazolium hydrogen sulfate, [bmim]HSO₄, serves as an efficient catalyst and reaction medium for the Paal-Knorr condensation of 1,4-diketones with various amines. researchgate.net The use of ILs such as [Bmim][PF₆] or [Bmim][BF₄] allows for highly regioselective N-substitution of pyrrole with alkyl halides and other electrophiles, affording excellent yields. organic-chemistry.org

The efficacy of ILs can be further enhanced when combined with other green technologies like microwave or ultrasound irradiation. The use of 1-hexyl-3-methylimidazolium (B1224943) hydrogen sulfate ([HMIM]HSO₄) as an acidic ionic liquid catalyst under ultrasonic irradiation at room temperature provides an efficient synthesis of pyrrole derivatives with simple product isolation and improved yields. researchgate.net Similarly, combining acidic ionic liquids with microwave irradiation for the Clauson-Kaas reaction leads to high yields in shorter reaction times. researchgate.net These synergistic approaches highlight the versatility of ILs in developing sustainable synthetic protocols for pyrrole derivatives. researchgate.netresearcher.life

Table 2: Application of Ionic Liquids in the Synthesis of Pyrrole Derivatives

| Ionic Liquid | Synthetic Method | Role of IL | Additional Conditions | Key Advantages | Reference |

|---|---|---|---|---|---|

| [bmim]HSO₄ | Paal-Knorr Condensation | Catalyst & Medium | - | Replaces hazardous solvents/catalysts | researchgate.net |

| [HMIM]HSO₄ | Clauson-Kaas Reaction | Catalyst | Microwave Irradiation | High yield, short reaction time, solvent-free | researchgate.net |

| [HMIM]HSO₄ | Paal-Knorr Condensation | Catalyst | Ultrasonic Irradiation | Mild conditions, simple work-up, improved yields | researchgate.netresearchgate.net |

Catalyst-Free and Solvent-Free Reaction Conditions

The ideal green synthesis aims to minimize or eliminate the use of auxiliary substances such as solvents and catalysts. Solvent-free, or "neat," reactions offer significant environmental benefits by reducing waste, simplifying purification processes, and lowering energy consumption. researchgate.net These conditions are often more atom-economical and can lead to higher reaction rates due to increased reactant concentration. tandfonline.com

The Paal-Knorr reaction is particularly amenable to catalyst- and solvent-free conditions. A modified synthesis of N-substituted and underivatized pyrroles has been achieved by reacting 2,5-hexanedione with a variety of amines, including aqueous ammonium (B1175870) hydroxide, anilines, and benzylamines, by simple stirring at room temperature. rsc.org This method provides excellent yields without the need for any catalyst or solvent. rsc.org Similarly, N-substituted pyrroles can be synthesized in high yields (66-94%) from the reaction between 2,5-dimethoxytetrahydrofuran and various aromatic amines under neat conditions. researchgate.net

Multicomponent reactions (MCRs) under solvent- and catalyst-free conditions represent a highly efficient and environmentally benign strategy for constructing complex molecules like tetrasubstituted pyrroles. organic-chemistry.org A three-component synthesis involving a primary amine, dialkyl acetylenedicarboxylate, and β-nitrostyrene proceeds in very good yields without any solvent or catalyst, showcasing high atom economy and scalability. organic-chemistry.org These methodologies exemplify the pinnacle of green chemistry in synthetic practice, offering simple, efficient, and sustainable routes to valuable pyrrole compounds. acs.org

Table 3: Examples of Catalyst-Free and Solvent-Free Synthesis of Pyrroles

| Reaction Type | Reactants | Reaction Conditions | Yield | Key Features | Reference |

|---|---|---|---|---|---|

| Paal-Knorr | 2,5-Hexanedione, Various amines | Stirring, Room Temperature | Excellent | Ultimate green conditions, operational simplicity | rsc.org |

| Paal-Knorr | 2,5-Dimethoxytetrahydrofuran, Aromatic amines | Neat | 66-94% | Economical, efficient for electron-donating/withdrawing groups | researchgate.net |

| Three-component | Primary amine, Dialkyl acetylenedicarboxylate, β-Nitrostyrene | Neat | Very Good | High atom economy, environmentally benign, scalable | organic-chemistry.org |

Chemoenzymatic and Biocatalytic Routes to Pyrrole Esters

Biocatalysis, the use of natural catalysts like enzymes, offers a highly selective and sustainable alternative to traditional chemical synthesis. nih.gov Enzymes operate under mild conditions (temperature, pressure, and pH), are biodegradable, and can exhibit remarkable chemo-, regio-, and stereoselectivity, often eliminating the need for protecting groups and reducing downstream purification efforts. researchgate.net

The synthesis of pyrrole esters has been successfully achieved using chemoenzymatic methods. Lipases, in particular, have proven effective for the transesterification of simple pyrrole carboxylates. A study reported the synthesis of a series of novel pyrrole esters via a Novozym 435-catalyzed reaction between methyl pyrrole-carboxylate and various alcohols in n-hexane. nih.govresearchgate.net By systematically optimizing parameters such as enzyme load, temperature, and substrate molar ratio, a high yield of 92% was achieved. nih.govresearchgate.net This enzymatic approach tolerates a variety of functional groups on the alcohol component. nih.gov

Another innovative biocatalytic approach involves the use of ω-transaminases (ATAs) to mediate the key amination step in pyrrole synthesis, providing a biocatalytic equivalent of the classical Knorr pyrrole synthesis. manchester.ac.uknih.gov In this method, the selective amination of α-diketones in the presence of β-keto esters leads to the formation of substituted pyrroles. scispace.com It has also been demonstrated that pyrroles can be prepared via an internal amine transfer catalyzed by a transaminase, which negates the need for an external amine donor. manchester.ac.uknih.gov These chemoenzymatic strategies represent a significant step towards the sustainable production of complex pyrrole derivatives.

Table 4: Chemoenzymatic and Biocatalytic Synthesis of Pyrrole Derivatives

| Enzyme | Reaction Type | Substrates | Product Type | Key Findings | Reference |

|---|---|---|---|---|---|

| Novozym 435 (Lipase) | Transesterification | Methyl 1H-pyrrole-2-carboxylate, Various alcohols | Pyrrole esters | Optimized conditions yield up to 92%; tolerates diverse functional groups. | nih.govresearchgate.net |

| ω-Transaminase (ATA-113) | Knorr-type synthesis | α-Diketones, β-Keto esters | Substituted pyrroles | Selective amination mediates pyrrole ring formation. | manchester.ac.uknih.gov |

| ω-Transaminase | Internal Amine Transfer | - | Pyrroles | Synthesis achieved without an external amine donor. | manchester.ac.uknih.gov |

Structure Activity Relationship Sar Studies and Molecular Design Principles for Octyl 4 Methyl 1h Pyrrole 3 Carboxylate Analogues

Impact of Octyl Chain Length and Branching on Molecular Interactions

The octyl chain, a long, lipophilic moiety, is expected to significantly influence the pharmacokinetic and pharmacodynamic properties of the molecule. The length and branching of this alkyl chain are critical determinants of its interaction with biological targets.

Influence of Chain Length: The length of the alkyl ester chain in pyrrole-3-carboxylates can modulate the compound's lipophilicity, which in turn affects its ability to cross cell membranes and interact with hydrophobic pockets of target proteins. An increase in chain length generally leads to increased lipophilicity. This can enhance binding to hydrophobic targets but may also lead to non-specific binding and reduced aqueous solubility. Conversely, shorter alkyl chains would increase water solubility but might result in weaker binding to lipophilic targets.

Impact of Branching: Isomerization of the linear octyl chain to branched isomers, such as a 2-ethylhexyl or a tert-octyl group, would introduce steric bulk. This can have several consequences:

Receptor Binding: A branched chain might provide a better fit into a specific hydrophobic pocket of a receptor or enzyme, leading to enhanced activity. Conversely, it could cause steric hindrance, preventing optimal binding and reducing activity.

Metabolic Stability: Branching, particularly at the carbon adjacent to the ester oxygen, can increase metabolic stability by sterically hindering the approach of esterase enzymes that would otherwise hydrolyze the ester.

A hypothetical SAR study might explore a series of alkyl 4-methyl-1H-pyrrole-3-carboxylates with varying chain lengths and branching patterns to determine the optimal balance between lipophilicity, steric interactions, and metabolic stability for a particular biological activity.

Table 1: Hypothetical Impact of Octyl Chain Variation on Molecular Properties

| Chain Variation | Predicted Lipophilicity (LogP) | Potential Impact on Target Interaction |

| n-Octyl | High | Strong hydrophobic interactions |

| iso-Octyl | High | May provide better steric fit in some binding pockets |

| sec-Butyl | Moderate | Reduced hydrophobic interactions, potentially higher solubility |

| tert-Butyl | Moderate | Increased steric bulk, potential for enhanced selectivity |

Influence of Substituent Effects at Pyrrole (B145914) Ring Positions (e.g., C-4 Methyl Group)

Substituents on the pyrrole ring play a crucial role in modulating the electronic properties and steric profile of the molecule, thereby influencing its biological activity. The C-4 methyl group in Octyl 4-methyl-1H-pyrrole-3-carboxylate is one such important feature.

The methyl group is a small, lipophilic, and electron-donating group. Its presence at the C-4 position can influence the molecule in several ways:

Electronic Effects: The electron-donating nature of the methyl group can increase the electron density of the pyrrole ring, which may affect its interaction with electron-deficient regions of a biological target. It can also influence the reactivity of the pyrrole ring in metabolic pathways.

Metabolic Stability: The methyl group can block a potential site of metabolism on the pyrrole ring, thereby increasing the metabolic stability and in vivo half-life of the compound.

In broader studies of pyrrole derivatives, the nature and position of substituents have been shown to be critical for activity. For instance, in some series of antibacterial pyrroles, the presence of a methyl group on the ring was found to be important for their biological activity.

Table 2: Predicted Influence of C-4 Substituent on Pyrrole Ring Properties

| C-4 Substituent | Electronic Effect | Steric Hindrance | Potential Biological Implication |

| -H | Neutral | Minimal | May alter binding affinity or metabolic profile |

| -CH3 | Electron-donating | Low | Can enhance hydrophobic interactions and block metabolism |

| -Cl | Electron-withdrawing | Low | Alters electronic distribution, potentially affecting target binding |

| -CF3 | Strongly Electron-withdrawing | Moderate | Can significantly alter electronic properties and lipophilicity |

Rational Design Strategies for Modulating Biological Mechanisms of Pyrrole Carboxylates

Rational drug design for pyrrole carboxylates would involve a multi-faceted approach, leveraging computational modeling and synthetic chemistry to optimize the lead compound, this compound, for a specific biological target.

Target-Based Design: If the biological target is known, its three-dimensional structure can be used to design analogues with improved binding affinity and selectivity. For example, if the octyl chain interacts with a large hydrophobic pocket, molecular modeling could be used to design analogues with different alkyl chains that better fill this pocket. If the C-4 methyl group is in close proximity to a specific amino acid residue, analogues with different substituents at this position could be designed to establish more favorable interactions (e.g., hydrogen bonds, electrostatic interactions).

Pharmacophore Modeling: In the absence of a known target structure, a pharmacophore model can be developed based on a series of active and inactive analogues. This model would define the key structural features required for biological activity, such as the spatial arrangement of hydrophobic groups, hydrogen bond donors and acceptors, and aromatic rings. This model can then be used to guide the design of new analogues with a higher probability of being active.

Bioisosteric Replacement: This strategy involves replacing certain functional groups with others that have similar physical or chemical properties, with the aim of improving the compound's pharmacokinetic or pharmacodynamic profile. For example, the ester group could be replaced with an amide or a more stable bioisostere to improve metabolic stability. The methyl group could be replaced with a chlorine atom or a trifluoromethyl group to modulate the electronic properties of the pyrrole ring.

Stereochemical Implications in Pyrrole Derivative Synthesis and Function

While this compound itself is an achiral molecule, the introduction of chiral centers can have profound effects on the biological activity of its analogues. Stereochemistry is a critical consideration in both the synthesis and the function of such derivatives.

Synthesis of Chiral Analogues: Chirality could be introduced into the molecule in several ways:

In the Octyl Chain: Using a chiral branched octanol (B41247) to form the ester would result in a chiral molecule. For example, using (R)- or (S)-2-octanol would yield a pair of diastereomers.

On the Pyrrole Ring: Introducing a chiral substituent at one of the available positions on the pyrrole ring.

At the N-1 Position: Alkylation or acylation of the pyrrole nitrogen with a chiral group.

The synthesis of these chiral analogues would require stereoselective synthetic methods to obtain enantiomerically pure compounds. This is crucial because different enantiomers of a chiral drug can have different pharmacological activities, with one enantiomer being active (the eutomer) and the other being inactive or even having undesirable side effects (the distomer).

Functional Implications of Stereochemistry: Biological systems, such as enzymes and receptors, are chiral environments. Therefore, the different enantiomers of a chiral pyrrole derivative can interact differently with their biological targets. This can lead to significant differences in their potency, efficacy, and side-effect profiles. For example, one enantiomer might bind with high affinity to the target receptor, while the other binds weakly or not at all. A comprehensive SAR study of chiral analogues would involve the synthesis and biological evaluation of individual enantiomers to determine the optimal stereochemistry for the desired activity.

Pharmacological and Biological Research Foundations of Pyrrole Esters and Analogues Mechanistic Focus

The pyrrole (B145914) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities. Research into pyrrole esters and their analogues has revealed complex mechanisms of action at the cellular and molecular levels, leading to anti-inflammatory, antimicrobial, antiproliferative, and other therapeutic effects. This section delves into the mechanistic foundations of these activities.

Advanced Applications and Future Research Trajectories

Integration of Pyrrole (B145914) Carboxylates in Advanced Materials Science

The inherent electronic properties of the pyrrole ring make it a fundamental building block for organic electronics. The functionalization at the 3- and 4-positions, as seen in Octyl 4-methyl-1H-pyrrole-3-carboxylate, allows for fine-tuning of these properties, enabling the design of materials with tailored characteristics for specific applications.

Polypyrrole (PPy) is one of the most studied conducting polymers due to its high conductivity, environmental stability, and ease of synthesis. mdpi.com The incorporation of pyrrole carboxylate derivatives as monomers or functional dopants can significantly enhance the processability and performance of PPy-based materials. The octyl ester group in this compound, for instance, can improve the solubility of the resulting polymer in organic solvents, a common challenge with unsubstituted polypyrrole. researchgate.net

These functionalized polymers are promising for electrochromic devices (ECDs), which change color in response to an electrical potential. mdpi.com The electronic nature of the substituents on the pyrrole ring influences the band gap of the polymer, thereby affecting its color in different redox states. azom.com By copolymerizing functionalized monomers like pyrrole carboxylates with other monomers such as 3,4-ethylenedioxythiophene (B145204) (EDOT), materials with tunable colors, faster switching times, and higher optical contrast can be achieved. mdpi.comresearchgate.net

| Polymer System | Optical Contrast (%) | Response Time (s) | Coloration Efficiency (cm²/C) |

|---|---|---|---|

| P(FuPy1-co-EDOT9) | 34 | 0.8 - 2.4 | 110 - 362 |

| P(FuPy-co-EDOT)/PEDOT Bilayer | 25 | 0.9 | 416 |

| Poly-PTPy | Not specified | ~1.0 | Not specified |

| Poly-PhenTPy | Not specified | ~1.0 | Not specified |

Data derived from studies on various pyrrole copolymers, illustrating the range of achievable electrochromic properties. mdpi.comazom.com

The pyrrole scaffold is a cornerstone in the design of chemosensors for detecting a wide array of analytes, including ions and organic molecules. researchgate.netresearchgate.net Functionalized polypyrrole films can act as sensitive materials where interaction with an analyte modulates the polymer's conductivity or optical properties. nih.gov The carboxylate group in pyrrole carboxylates can serve as a recognition site for specific biomolecules or a point of attachment for other sensing moieties. nih.gov

Fluorescence-based sensors are a significant area of application. Pyrrole derivatives can be conjugated with fluorophores like pyrene; the resulting molecule's fluorescence may be quenched or enhanced upon binding to a target analyte. scielo.br This principle has been used to develop sensors for nitroaromatic compounds, which are common in explosives and herbicides. The sensitivity and selectivity of such sensors are highly dependent on the specific structure of the pyrrole derivative used. scielo.br

Strategies for High-Throughput Synthesis and Screening of Pyrrole Libraries

The exploration of the vast chemical space occupied by pyrrole derivatives necessitates efficient methods for their synthesis and evaluation. Modern drug discovery and materials science rely on the generation of compound libraries to identify structures with desired properties. nbinno.com High-throughput synthesis, often employing combinatorial chemistry techniques, is key to this process. rsc.org

One-pot multicomponent reactions (MCRs) are highly efficient for building molecular diversity from simple starting materials. nih.gov Classic methods like the Hantzsch and Paal-Knorr pyrrole syntheses have been adapted for library generation. nih.goveurekaselect.com Solid-phase synthesis, where molecules are built on a polymer resin, is another powerful strategy that simplifies purification and allows for techniques like split-and-pool synthesis to create large, indexed libraries of pyrrole derivatives. nih.gov Once synthesized, these libraries can be rapidly screened for biological activity or material properties using automated, high-throughput assays. rsc.org

Computational-Driven Drug Discovery and Design Methodologies

Computational chemistry has become an indispensable tool in modern drug discovery, enabling the rational design of molecules and predicting their biological activity before synthesis. nih.gov For pyrrole derivatives, in silico methods are used to explore their potential as therapeutic agents. Molecular docking studies, for example, can predict how a molecule like this compound might bind to the active site of a target enzyme, such as cyclooxygenase-2 (COX-2) or lipoxygenase (LOX). nih.gov

Quantitative Structure-Activity Relationship (QSAR) studies establish mathematical correlations between the chemical structure of a series of compounds and their biological activity. Furthermore, computational tools are used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new pyrrole derivatives. nih.govbohrium.com These predictions help prioritize which compounds to synthesize and test, saving significant time and resources in the drug discovery pipeline. nih.gov

| Computational Method | Application | Information Gained |

|---|---|---|

| Molecular Docking | Predicting binding mode and affinity to a biological target (e.g., enzyme, receptor). nih.gov | Binding energy, key interactions, potential for inhibition/activation. |

| ADMET Prediction | Estimating pharmacokinetic and toxicity profiles. nih.gov | Drug-likeness, solubility, permeability, potential toxicity. |

| Density Functional Theory (DFT) | Analyzing electronic structure and reactivity. bohrium.com | Molecular orbital energies, reaction mechanisms, spectroscopic properties. |

| QSAR | Correlating structural features with biological activity. | Identifying key structural motifs for desired activity. |

Emerging Research Directions in Octyl Pyrrole-3-carboxylate Chemistry

The specific structure of this compound suggests several promising avenues for future investigation. The long octyl chain could be exploited to create self-assembling monolayers or to enhance incorporation into lipid bilayers for biological studies. In materials science, this hydrophobicity could be leveraged to develop moisture-resistant organic semiconductors or sensors for detecting nonpolar analytes.

Further research could focus on the derivatization of the N-H position of the pyrrole ring. This site offers a convenient handle for attaching other functional groups, potentially leading to novel materials with photoresponsive properties or new classes of bioactive compounds. The combination of the existing substituents with new N-substituents could lead to molecules with highly specific functions, from targeted drug delivery systems to components for advanced organic light-emitting diodes (OLEDs). The continued development of chemo-enzymatic and continuous-flow synthesis methods could also enable more sustainable and scalable production of such specialized pyrrole derivatives. nih.gov

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 3,4-ethylenedioxythiophene (EDOT) |

| Polypyrrole (PPy) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.